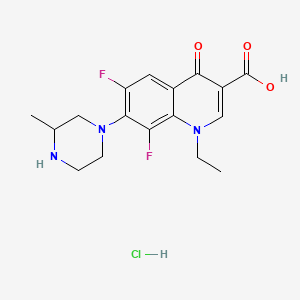

Lomefloxacin hydrochloride

Vue d'ensemble

Description

Lomefloxacine hydrochlorure est un antibiotique fluoroquinolone utilisé pour traiter les infections bactériennes, notamment la bronchite et les infections des voies urinaires. Il est également utilisé comme traitement prophylactique pour prévenir les infections des voies urinaires avant la chirurgie . Ce composé est connu pour son activité antibactérienne à large spectre contre les bactéries à Gram négatif et à Gram positif .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La lomefloxacine hydrochlorure peut être synthétisée par une série de réactions chimiques à partir de l'acide 1-éthyl-6,8-difluoro-7-(3-méthylpipérazin-1-yl)-4-oxo-quinoléine-3-carboxylique. La synthèse implique la formation d'un chélate de magnésium avec lui-même, ce qui est unique à la lomefloxacine .

Méthodes de production industrielle : Une méthode consiste à dissoudre la lomefloxacine hydrochlorure dans l'eau, suivie de l'ajout d'hydroxyde de sodium et d'acide chlorhydrique pour former une solution claire. La solution est ensuite filtrée, stérilisée et lyophilisée pour obtenir le produit final . Une autre méthode comprend la préparation d'une solution concentrée, le chauffage, la filtration avec du charbon actif et la régulation du pH avant la filtration finale et l'emballage .

Analyse Des Réactions Chimiques

Types de réactions : La lomefloxacine hydrochlorure subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Implique l'utilisation d'oxydants tels que le peroxyde d'hydrogène.

Réduction : Peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium.

Substitution : Implique souvent des réactions de substitution nucléophile avec des réactifs comme l'hydroxyde de sodium.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la lomefloxacine, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la recherche scientifique

La lomefloxacine hydrochlorure a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée dans l'étude des antibiotiques fluoroquinolones et de leurs propriétés chimiques.

Biologie : Employée dans la recherche sur la réplication et la transcription de l'ADN bactérien.

Médecine : Etudiée pour son efficacité dans le traitement de diverses infections bactériennes et ses effets secondaires potentiels.

Industrie : Utilisée dans le développement de nouveaux agents et formulations antibactériens

5. Mécanisme d'action

La lomefloxacine hydrochlorure exerce ses effets antibactériens en interférant avec l'activité des enzymes bactériennes ADN gyrase et topoisomérase IV. Ces enzymes sont essentielles à la transcription et à la réplication de l'ADN bactérien. En inhibant ces enzymes, la lomefloxacine hydrochlorure empêche la division cellulaire bactérienne et conduit à la mort cellulaire .

Composés similaires :

- Ciprofloxacine

- Lévofloxacine

- Ofloxacine

- Norfloxacine

Comparaison : La lomefloxacine hydrochlorure est unique en sa capacité à former un chélate de magnésium avec elle-même, ce qui n'est pas observé dans les autres fluoroquinolones . De plus, elle a une demi-vie plus longue que certaines autres fluoroquinolones, ce qui la rend adaptée à une administration une fois par jour .

La lomefloxacine hydrochlorure se distingue par son activité à large spectre, ses propriétés chimiques uniques et son mécanisme d'action efficace, ce qui en fait un composé précieux dans le domaine de la recherche et du traitement antibactériens.

Applications De Recherche Scientifique

Clinical Applications

Lomefloxacin hydrochloride is indicated for various infections, including:

- Chronic bronchitis : It is effective in treating acute bacterial exacerbations caused by pathogens such as Haemophilus influenzae and Moraxella catarrhalis.

- Urinary tract infections (UTIs) : It is used for both uncomplicated and complicated UTIs, demonstrating significant efficacy against common uropathogens .

- Prophylactic use : The drug is administered to prevent UTIs in patients undergoing certain surgical procedures, such as transrectal or transurethral surgeries .

Pharmacokinetics

Lomefloxacin has a relatively long half-life of 6 to 8 hours, allowing for convenient dosing schedules. It achieves good tissue penetration following oral administration, which enhances its effectiveness in treating systemic infections .

Adverse Effects and Safety Profile

While generally well-tolerated, lomefloxacin can cause side effects such as photosensitivity reactions. A nationwide study in Japan involving 4,276 patients reported a photosensitivity incidence of approximately 1.03%, with most cases being mild . The incidence was notably higher in older patients and those treated for extended periods.

Table 1: Photosensitivity Incidence by Dosage and Age

| Treatment Duration | Age Group | No. of Patients | Photosensitivity Incidence (%) |

|---|---|---|---|

| Less than 30 days | <60 | 1,533 | 1.30 |

| Less than 30 days | ≥60 | 280 | 6.43 |

| More than 30 days | <60 | 140 | 0 |

| More than 30 days | ≥60 | 280 | 6.43 |

Case Studies and Research Findings

Numerous studies have documented the effectiveness of lomefloxacin in clinical settings:

- Case Study on Chronic Bronchitis : In a clinical trial involving patients with chronic bronchitis exacerbations, lomefloxacin demonstrated significant improvement in symptoms and bacterial eradication rates compared to placebo controls .

- UTI Treatment Efficacy : A study reported that out of patients with complicated UTIs caused by Pseudomonas aeruginosa, a substantial percentage achieved microbiological eradication following treatment with lomefloxacin .

- Photosensitivity Research : A comprehensive analysis of patient data indicated that age and treatment duration were significant factors influencing the incidence of photosensitivity reactions .

Mécanisme D'action

Lomefloxacin hydrochloride exerts its antibacterial effects by interfering with the activity of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for the transcription and replication of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparaison Avec Des Composés Similaires

- Ciprofloxacin

- Levofloxacin

- Ofloxacin

- Norfloxacin

Comparison: Lomefloxacin hydrochloride is unique in its ability to form a magnesium chelate with itself, which is not observed in other fluoroquinolones . Additionally, it has a longer half-life compared to some other fluoroquinolones, making it suitable for once-daily dosing .

This compound stands out due to its broad-spectrum activity, unique chemical properties, and effective mechanism of action, making it a valuable compound in the field of antibacterial research and treatment.

Activité Biologique

Lomefloxacin hydrochloride is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article provides an in-depth examination of its biological activity, including mechanisms of action, clinical efficacy, and notable research findings.

Lomefloxacin exhibits its bactericidal effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The mechanisms can be summarized as follows:

- DNA Gyrase Inhibition : This enzyme is predominantly targeted in gram-negative bacteria, leading to strand breakage and inhibition of DNA replication.

- Topoisomerase IV Inhibition : This enzyme is the primary target in gram-positive bacteria, also resulting in similar disruptions to DNA replication and transcription .

Antibacterial Spectrum

Lomefloxacin is effective against a wide range of both gram-negative and gram-positive organisms. The following table summarizes its antibacterial activity:

| Organism Type | Examples | Activity |

|---|---|---|

| Gram-Negative Bacteria | E. coli, Neisseria gonorrhoeae | Excellent |

| Gram-Positive Bacteria | Staphylococcus aureus, S. pneumoniae | Effective |

| Others | Shigella, Salmonella, Campylobacter | Broad-spectrum activity |

Clinical Applications

Lomefloxacin is utilized in the treatment of various infections, including:

- Chronic Bronchitis : Effective in managing acute exacerbations.

- Urinary Tract Infections (UTIs) : Both complicated and uncomplicated forms are treated effectively.

- Surgical Prophylaxis : Used to prevent UTIs in patients undergoing certain surgical procedures .

1. Cytotoxicity in Melanoma Cells

A study investigated the effects of lomefloxacin on COLO829 melanoma cells, revealing significant findings:

- Cell Viability : Lomefloxacin decreased cell viability in a concentration-dependent manner, with IC50 values ranging from 0.25 to 0.51 mmol/L.

- Reactive Oxygen Species (ROS) Production : Treatment led to increased ROS generation, which was associated with apoptosis induction. The increase in ROS was measured using 2DCFDA staining, showing enhancements of 38%, 93%, and 137% at concentrations of 0.1, 0.5, and 1.0 mmol/L respectively .

2. Photosensitivity Reactions

A nationwide survey conducted in Japan analyzed photosensitivity reactions associated with lomefloxacin treatment:

- Incidence : Among 4,276 patients studied, photosensitivity occurred in 44 patients (1.03%).

- Severity : Most reactions were mild and resolved upon discontinuation of the drug .

Pharmacokinetics

Lomefloxacin demonstrates favorable pharmacokinetic properties:

- Absorption : Rapid absorption with approximately 95% to 98% bioavailability after oral administration.

- Half-Life : Approximately 6 to 8 hours, allowing for once-daily dosing.

- Excretion : Primarily eliminated through urine, with about 65% as unchanged drug .

Safety Profile

The safety profile of lomefloxacin has been evaluated across multiple studies:

Propriétés

Numéro CAS |

98079-52-8 |

|---|---|

Formule moléculaire |

C17H20ClF2N3O3 |

Poids moléculaire |

387.8 g/mol |

Nom IUPAC |

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydron;chloride |

InChI |

InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H |

Clé InChI |

KXEBLAPZMOQCKO-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl |

SMILES canonique |

[H+].CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.[Cl-] |

Apparence |

Solid powder |

Key on ui other cas no. |

98079-52-8 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

98079-51-7 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid Décalogiflox Logiflox lomefloxacin lomefloxacin hydrochloride lomenfloxacin Maxaquin NY 198 NY-198 Ocacin Okacin Okacyn SC 4711 SC-4711 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.